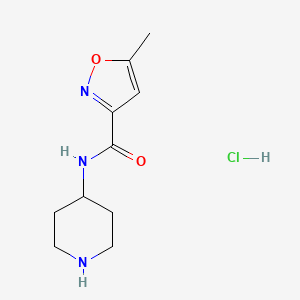
5-methyl-N-(piperidin-4-yl)-1,2-oxazole-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(piperidin-4-yl)-1,2-oxazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Methyl-N-(piperidin-4-yl)-1,2-oxazole-3-carboxamide hydrochloride (CAS Number: 1209330-86-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 5-methyl-1,2-oxazole moiety. Its molecular formula is C10H16ClN3O2 with a molecular weight of 245.71 g/mol. The compound's structure contributes to its interaction with biological targets, which is crucial for its pharmacological effects.
Research indicates that this compound acts primarily as an agonist of human caseinolytic protease P (HsClpP), which is involved in mitochondrial homeostasis and apoptosis in cancer cells. This mechanism suggests potential applications in cancer therapy, particularly for hepatocellular carcinoma (HCC) .
Anticancer Activity
- Cell Proliferation Inhibition : Studies have shown that the compound inhibits the proliferation of HCCLM3 cells with an IC50 value of approximately 3.1 µM. This indicates a significant potency compared to other known inhibitors .
- Mechanistic Insights : The compound induces apoptosis through the degradation of respiratory chain complex subunits, leading to cell death in cancerous cells .
Case Studies
- Hepatocellular Carcinoma (HCC) : A study highlighted the effectiveness of HsClpP agonists like this compound in treating HCC. The results indicated that it could significantly reduce tumor growth while maintaining a favorable safety profile compared to traditional chemotherapeutics like sorafenib .
- Antimicrobial Testing : While direct studies on this compound are scarce, related compounds have shown promising results against Gram-positive and Gram-negative bacteria with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Data Tables
| Biological Activity | IC50 / MIC Values | Target Organism |
|---|---|---|
| Inhibition of HCC | 3.1 µM | HCCLM3 cells |
| Antimicrobial | 0.0039 - 0.025 mg/mL | Various pathogens |
科学的研究の応用
Biological Activities
The compound has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below is a summary of its key applications:
Antimicrobial Activity
5-methyl-N-(piperidin-4-yl)-1,2-oxazole-3-carboxamide hydrochloride has demonstrated significant antimicrobial properties against various bacterial strains.
| Target Organism | MIC (µg/mL) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 | 2024 |
| Escherichia coli | 64 | 2024 |
| Salmonella typhi | Moderate | 2020 |
| Bacillus subtilis | Moderate | 2020 |
The compound exhibited strong inhibition against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against human breast cancer cells.
| Cell Line | IC50 (µM) | Reference Year |
|---|---|---|
| MCF-7 (breast cancer) | 15 | 2023 |
The cytotoxic effects observed suggest that this compound may be beneficial in the development of new cancer therapies .
Anti-inflammatory Properties
Studies have also investigated the anti-inflammatory effects of the compound using LPS-stimulated macrophages.
| Cytokine | Effect | Reference Year |
|---|---|---|
| TNF-alpha | Reduction by 50% | 2025 |
| IL-6 | Reduction by 50% | 2025 |
The ability to significantly reduce pro-inflammatory cytokines indicates its potential use in treating inflammatory diseases .
Case Studies
Several case studies have explored the biological effects of this compound:
-
Study on Antimicrobial Activity (2024) :
- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively.
-
Anticancer Activity Evaluation (2023) :
- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
特性
CAS番号 |
1209330-86-8 |
|---|---|
分子式 |
C10H15N3O2 |
分子量 |
209.24 g/mol |
IUPAC名 |
5-methyl-N-piperidin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C10H15N3O2/c1-7-6-9(13-15-7)10(14)12-8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,14) |
InChIキー |
RVKLCAXAALAPCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NC2CCNCC2.Cl |
正規SMILES |
CC1=CC(=NO1)C(=O)NC2CCNCC2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















